molecular formula C42H67N5O21S B1203597 Liposidomycin B

Liposidomycin B

Cat. No. B1203597
M. Wt: 1010.1 g/mol
InChI Key: LGBOBVYRTQDYBA-ZUGGQKJLSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Liposidomycin B is an organooxygen compound. It derives from a tetracarboxylic acid.

Scientific Research Applications

Structural Characteristics and Antibiotic Properties

Liposidomycin B, a lipid nucleoside antibiotic produced by Streptomyces griseosporeus, is known for its strong inhibition of bacterial peptidoglycan synthesis. This compound, along with liposidomycins A and C, possesses unique structural components, including 5'-substituted uridine, 5-amino-5-deoxyribose-2-sulfate, and perhydro-1,4-diazepine moieties, which differ primarily in their lipid side chains (Ubukata et al., 1992).

Synthesis Studies

Significant efforts have been made to synthesize and understand the stereochemistry of liposidomycin B's complex structure. For instance, stereochemical studies of the lipid part of liposidomycin B have been conducted to elucidate its structure and potential applications (Kim et al., 1997).

Antibacterial Action and Potential Drug Development

Liposidomycin B acts as an inhibitor of solubilized Escherichia coli phospho-N-acetylmuramyl-pentapeptide translocase, providing valuable insights into the molecular mechanisms of antibacterial agents (Brandish et al., 1996). Its unique structure and mechanism of action make it a valuable compound for the development of new antibiotics, especially against multidrug-resistant bacteria.

Insights into Biosynthetic Pathways

Research into the control of liposidomycin production through precursor-directed biosynthesis has shed light on the biosynthetic pathways of this group of antibiotics (Kagami et al., 2003). Understanding these pathways is crucial for potential large-scale production and modification of liposidomycin B for therapeutic uses.

Broader Implications in Microbiology

The study of liposidomycin B and related compounds has broader implications in the field of microbiology and drug discovery. These studies highlight the amazing ability of microorganisms to produce biologically active small molecules and their potential as sources for new therapeutic agents or chemical probes (Ubukata, 2018).

properties

Product Name

Liposidomycin B

Molecular Formula

C42H67N5O21S

Molecular Weight

1010.1 g/mol

IUPAC Name

2-[[(2S,3R,4R,5R)-5-(aminomethyl)-4-hydroxy-3-sulfooxyoxolan-2-yl]oxy-[(2S,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-6-[3-(4-carboxy-3-methylbutanoyl)oxy-12-methyltridecanoyl]oxy-1,4-dimethyl-3-oxo-1,4-diazepane-5-carboxylic acid

InChI

InChI=1S/C42H67N5O21S/c1-21(2)12-10-8-6-7-9-11-13-23(63-28(51)17-22(3)16-27(49)50)18-29(52)64-25-20-45(4)31(38(56)46(5)30(25)40(57)58)35(67-41-37(68-69(60,61)62)32(53)24(19-43)65-41)36-33(54)34(55)39(66-36)47-15-14-26(48)44-42(47)59/h14-15,21-25,30-37,39,41,53-55H,6-13,16-20,43H2,1-5H3,(H,49,50)(H,57,58)(H,44,48,59)(H,60,61,62)/t22?,23?,24-,25?,30?,31?,32-,33+,34-,35?,36+,37-,39-,41+/m1/s1

InChI Key

LGBOBVYRTQDYBA-ZUGGQKJLSA-N

Isomeric SMILES

CC(C)CCCCCCCCC(CC(=O)OC1CN(C(C(=O)N(C1C(=O)O)C)C([C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O)O[C@H]4[C@@H]([C@@H]([C@H](O4)CN)O)OS(=O)(=O)O)C)OC(=O)CC(C)CC(=O)O

SMILES

CC(C)CCCCCCCCC(CC(=O)OC1CN(C(C(=O)N(C1C(=O)O)C)C(C2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)OC4C(C(C(O4)CN)O)OS(=O)(=O)O)C)OC(=O)CC(C)CC(=O)O

Canonical SMILES

CC(C)CCCCCCCCC(CC(=O)OC1CN(C(C(=O)N(C1C(=O)O)C)C(C2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)OC4C(C(C(O4)CN)O)OS(=O)(=O)O)C)OC(=O)CC(C)CC(=O)O

synonyms

liposidomycin A
liposidomycin B
liposidomycin C
liposidomycins

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Liposidomycin B
Reactant of Route 2
Liposidomycin B
Reactant of Route 3
Liposidomycin B
Reactant of Route 4
Reactant of Route 4
Liposidomycin B
Reactant of Route 5
Reactant of Route 5
Liposidomycin B
Reactant of Route 6
Reactant of Route 6
Liposidomycin B

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.